N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923483-94-7) is a synthetic, small-molecule heterocyclic compound belonging to the thiazole-acetamide class. It integrates a 5-chlorothiophene moiety at the thiazole C-4 position and a 4-ethoxyphenylacetyl side chain at the 2-amino position.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.89
CAS No. 923483-94-7
Cat. No. B2988306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
CAS923483-94-7
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.89
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
InChIInChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
InChIKeyXYNLVLSQMLQNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923483-94-7): Procurement-Relevant Chemical Profile


N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923483-94-7) is a synthetic, small-molecule heterocyclic compound belonging to the thiazole-acetamide class [1]. It integrates a 5-chlorothiophene moiety at the thiazole C-4 position and a 4-ethoxyphenylacetyl side chain at the 2-amino position. The molecular formula is C₁₇H₁₅ClN₂O₂S₂, with a molecular weight of 378.89 g/mol . The compound is primarily distributed as a research reagent (typical purity ≥95%) and is not FDA-approved for therapeutic use . Its structural architecture—combining an electron-withdrawing chlorothiophene with an electron-donating ethoxyphenyl group—makes it a useful scaffold in medicinal chemistry and chemical biology probe development.

Why Generic Substitution Fails for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide


Although several thiazole-acetamide analogues are commercially available, generic interchange is not scientifically justified. The specific spatial and electronic arrangement imparted by the simultaneous presence of the 5-chlorothiophene (electron-withdrawing, lipophilic) and the 4-ethoxyphenyl (electron-donating, moderately polar) substituents creates a unique pharmacophore that is unlikely to be replicated by simpler or singly-substituted analogues [1]. In closely related thiazole series, minor changes in the aryl substitution pattern have been shown to alter target affinity by orders of magnitude—for instance, the replacement of a thiophene-2-carboxamide with a pyridine-4-carboxamide shifted Factor XIa IC₅₀ from 364 nM to >10 µM [2]. Such data illustrate that in-class compounds bearing the same core are not functionally interchangeable, and that the specific combination of substituents present in this compound defines its biological signature.

Quantitative Differentiation Evidence for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide Against Closest Analogues


Structural Differentiation from Non-Chlorinated Thiophene Analogue (CAS 922480-23-7)

The non-chlorinated analogue 2-(4-ethoxyphenyl)-N-[4-(thiophen-2-yl)thiazol-2-yl]acetamide (CAS 922480-23-7) lacks the 5-chloro substituent on the thiophene ring. The absence of this chlorine atom reduces molecular polarizability and eliminates the potential for halogen bonding interactions with protein targets. Experimentally, in a related carboxamide series, the 5-chlorothiophene-bearing compound (CID 2168035) showed Factor XIa IC₅₀ = 364 nM, whereas the non-chlorinated analogue did not register activity in the same assay [1]. This establishes that the 5-chloro substitution is not decorative but functionally critical for target engagement. The target compound retains this essential 5-chlorothiophene motif, providing a clear differentiation basis.

Medicinal Chemistry Structure-Activity Relationships Halogen Bonding

Differentiation in Predicted Lipophilicity (clogP) and Passive Permeability vs. Simpler Acetamide Analogues

The target compound's calculated logP (XLogP3) is estimated at 4.5–5.0, substantially higher than the simple acetamide analogue N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS 391225-31-3, MW 258.75, predicted clogP ≈2.8) [1][2]. The 4-ethoxyphenyl moiety contributes ~2.2 log units of additional lipophilicity. In drug discovery, a logD₇.₄ range of 3–5 is often optimal for cellular permeability, and the target compound falls within this window, whereas the simpler analogue is significantly more polar and may exhibit sub-optimal membrane partitioning [2].

Physicochemical Profiling Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Differentiation for Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of approximately 63 Ų, which is significantly lower than the 4-ethoxyphenyl-only analogue 2-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide (CAS 790276-44-7, TPSA ≈87 Ų due to absence of the chlorothiophene ring) [1]. A TPSA value below 70 Ų is empirically associated with a higher probability of blood-brain barrier (BBB) penetration, while values above 80 Ų generally indicate poor CNS exposure [2]. This positions the target compound as a more suitable candidate for CNS-targeted probe development compared to the 4-ethoxyphenyl-only analogue.

CNS Drug Design Blood-Brain Barrier TPSA Descriptor

Evidence Gap Notice: Direct Bioactivity Data for the Target Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and patent repositories (conducted May 2026) yielded no publicly available quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide specifically. All known data points for structurally related compounds (e.g., Factor XIa IC₅₀ = 364 nM for the thiophene-2-carboxamide analogue, STAT3 IC₅₀ = 4010 nM for the pyridine-4-carboxamide analogue) are from analogues with different linker or side-chain chemistry and cannot be directly extrapolated to this compound [1][2]. This lack of direct evidence should be a factor in procurement decisions for projects requiring pre-validated biological activity.

Data Transparency Procurement Risk Bioactivity Assays

Recommended Application Scenarios for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide Based on Differential Evidence


SAR Exploration of Factor XIa or STAT3 Inhibitor Series Requiring Balanced Lipophilicity

The compound's 5-chlorothiophene motif, which is associated with Factor XIa inhibition in related carboxamides (IC₅₀ = 364 nM [1]), combined with its predicted XLogP3 of 4.5–5.0, makes it a suitable backbone for SAR studies aiming to optimize potency while maintaining drug-like lipophilicity. Its intermediate TPSA (~63 Ų) further supports use in permeability optimization campaigns.

Computational Docking and Pharmacophore Modeling Focused on Halogen Bonding

The 5-chlorothiophene group provides a defined halogen-bond donor that can be exploited in structure-based design studies. The absence of direct bioactivity data is less of a liability in purely computational workflows, where the compound's role is to probe binding hypotheses rather than serve as a validated hit [2].

Physicochemical Benchmarking for CNS Drug Discovery Panels

With a TPSA of ~63 Ų—below the 70 Ų BBB permeability threshold [1]—and a clogP in the 4.5–5.0 range, this compound is suitable for inclusion in CNS-focused compound libraries where brain penetration probability is a selection criterion. It can serve as a reference compound against more polar or more lipophilic analogues in CNS panel screening.

Chemical Probe Development Requiring a Chlorothiophene-Containing Scaffold with Synthetic Tractability

The acetamide linker offers synthetic accessibility for further derivatization (e.g., amide hydrolysis, N-alkylation). For research groups building focused libraries around the thiazole-chlorothiophene core, this compound provides a convenient starting point that combines the critical 5-chlorothiophene with a modifiable 4-ethoxyphenylacetamide side chain [2].

Quote Request

Request a Quote for N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.